molecular formula C9H13N3O5 B14122569 5-Hydroxy-deoxycytidine

5-Hydroxy-deoxycytidine

Cat. No.: B14122569
M. Wt: 243.22 g/mol
InChI Key: CKZJTNZSBMVFSU-UHFFFAOYSA-N
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Description

5-Hydroxy-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a hydroxyl group replaces a hydrogen atom at the 5th position of the cytosine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a product of oxidative DNA damage caused by reactive oxygen species .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, TET proteins.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substituting Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

5-Hydroxy-2′-deoxycytidine (5hmdC) is a pyrimidine nucleoside resulting from the oxidation of 5-methyl-2′-deoxycytidine (5mdC), a reaction mediated by ten-eleven translocation (TET) proteins . 5hmdC is an important intermediate in the demethylation pathway of 5mdC in epigenetic regulation and has been found to have roles in various physiological processes, including embryonic development, neurodevelopment, cellular differentiation, and cancer initiation and progression . More biological functions of 5hmdC are believed to exist .

Synthesis and Study of 5hmdC

To further explore the functions of 5hmdC, the synthesis of 5hmdC-containing oligodeoxynucleotides (ODNs) has been employed . This is typically done through conventional phosphoramidite-based DNA synthesis using protected 5hmdC phosphoramidite as a building block .

Improved Synthesis Method

  • An improved synthetic method allows for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite with a 39% overall yield on a 5g scale .
  • Two synthetic routes based on cyanoethyl protected-5hmdU and 5hmdC intermediates were developed to access 5hmdC triphosphate on a 50 mg scale .

Key steps in the improved synthesis:

  • Conversion to 5-hydroxymethyl-2’-deoxyuridine (5hmdU) .
  • Cyanoethyl protection .
  • DMT protection .
  • C4-amination .
  • N-Benzoylation .

Role in DNA Damage and Repair

5-Hydroxy-2'-deoxycytidine (5-OHdC) is a major product of oxidative DNA damage with mutagenic potential . The 5-hydroxy-2'-deoxycytidine lesion is repaired by DNA glycosylases that require the 5-hydroxycytidine base to be extrahelical so it can enter .

Use in Hepatocellular Studies

[<sup>19</sup>F]HX-01 has been studied for its potential in imaging hepatocellular carcinoma, with [<sup>19</sup>F]HX-01 serving as a nonradioactive reference substance . Studies have shown:

  • [<sup>19</sup>F]HX-01 has a higher affinity for human hepatocellular carcinoma cells (SMMC-7721, HepG2) compared to normal hepatocytes (HL-7702) .
  • [<sup>19</sup>F]HX-01 inhibits proliferation in SMMC-7721, HepG2, and HL-7702 cells in a dose-dependent manner .
  • [<sup>19</sup>F]HX-01 exhibits higher cytotoxicity towards SMMC-7721 and HepG2 cells than HL-7702 cells .

Mechanism of Action

The mechanism of action of 5-Hydroxy-deoxycytidine involves its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. It is recognized and excised by DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove the damaged base and initiate the repair process, preventing the propagation of mutations .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJTNZSBMVFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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